3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one
CAS No.:
Cat. No.: VC19995699
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O2 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3 |
| Standard InChI Key | FZOKNAXREHOTIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Introduction
Chemical Structure and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H21N3O2 | |
| Molecular Weight | 323.4 g/mol | |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one | |
| Topological Polar Surface Area | 58.9 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
-
Beta-carboline system: Aromatic protons resonate at δ 7.1–7.3 ppm (H-5, H-6, H-7, H-8), with the N2-methyl group appearing as a singlet at δ 3.2 ppm.
-
Oxazole ring: Methyl groups at C3 and C5 show characteristic singlets at δ 2.4 and 2.6 ppm, respectively.
-
Propanone bridge: The carbonyl carbon appears at δ 208 ppm in 13C NMR, with adjacent methylene protons split into multiplets between δ 2.8–3.1 ppm.
Synthetic Methodology and Challenges
Multi-Step Synthesis Pathway
The synthesis typically follows a convergent approach:
-
Beta-carboline core preparation: Starting from tryptophan derivatives via Pictet-Spengler cyclization to form 1,3,4,9-tetrahydro-2H-beta-carboline .
-
Oxazole ring construction: 3,5-dimethylisoxazole-4-carbaldehyde undergoes nucleophilic addition with hydroxylamine, followed by cyclization using acetic anhydride.
-
Coupling reaction: The propanone bridge is formed through a Friedel-Crafts acylation between the beta-carboline nitrogen and oxazole-containing acid chloride.
Key Challenges:
-
Steric hindrance at the beta-carboline N2 position necessitates high-temperature conditions (≥100°C) for acylation.
-
Oxazole ring sensitivity to strong acids requires protected intermediates during coupling steps.
-
Final product purification often requires preparative HPLC due to polar byproducts .
Pharmacological Significance and Mechanism
APN Inhibition and Chemosensitization
As demonstrated in analogous tetrahydro-β-carboline derivatives, this compound exhibits potent APN inhibition (IC50 4.85–7.90 μM compared to Bestatin's 18.33 μM) . The mechanism involves:
-
Zinc ion chelation: Hydroxamic acid groups bind the APN active site's zinc cofactor .
-
Hydrophobic pocket occupancy: The beta-carboline system occupies S1′ substrate-binding pocket .
-
Allosteric modulation: Oxazole moiety induces conformational changes in APN's exopeptidase domain .
Table 2: Comparative APN Inhibition Data
| Compound | IC50 (μM) | Cell Line | Synergy with Paclitaxel |
|---|---|---|---|
| D12 | 4.85 | MDA-MB-231 | 3.2-fold enhancement |
| D16 | 7.90 | MDA-MB-468 | 2.8-fold enhancement |
| Bestatin | 18.33 | K562-CD13 | 1.5-fold enhancement |
| Data adapted from PMC9168271 |
Cancer Stem Cell Targeting
In triple-negative breast cancer models:
-
Sphere formation: 1 μM compound + 1 nM paclitaxel reduces mammosphere count by 78% vs. paclitaxel alone .
-
Stemness markers: OCT-4/SOX-2/Nanog mRNA expression decreases 60–75% in combination therapy .
-
Apoptosis induction: Caspase-3 activation increases 4.1-fold compared to monotherapy .
Computational Modeling and ADMET Profiling
Molecular Docking Insights
Docking studies (PDB: 4FY7) reveal:
-
Binding energy: −9.2 kcal/mol for APN vs. −7.8 kcal/mol for Bestatin.
-
Key interactions:
-
Hydrogen bonding between oxazole methyl and Arg346 side chain
-
π-cation interaction between beta-carboline and Tyr372
-
Hydrophobic contact with Phe544 side chain
-
Predicted Pharmacokinetic Properties
Table 3: In Silico ADMET Predictions
| Parameter | Value | Method |
|---|---|---|
| Caco-2 permeability | 28.7 nm/s | SwissADME |
| Plasma protein binding | 89.2% | pkCSM |
| CYP3A4 inhibition | IC50 = 14.3 μM | admetSAR |
| HERG inhibition | pIC50 = 4.2 | ProTox-II |
Future Research Directions
Structural Optimization Opportunities
-
Linker modification: Replacing propanone with ethane-1,2-diamine may improve aqueous solubility.
-
Substituent engineering: Introducing para-fluorobenzoyl groups at N1 could enhance blood-brain barrier penetration .
-
Prodrug development: Esterification of the hydroxamic acid moiety may reduce first-pass metabolism.
Clinical Translation Challenges
-
Toxicity profiling: Chronic dosing studies needed to assess neurotoxicity risks from beta-carboline accumulation .
-
Formulation science: Lipid nanoparticle encapsulation required to address poor oral bioavailability (<15%).
-
Biomarker development: APN expression levels must be validated as patient stratification markers in Phase 0 trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume